6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide
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Overview
Description
6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide is a chemical compound that belongs to the class of 2-imino-2H-1-benzopyrans. These compounds are known for their versatile applications in heterocyclic synthesis and their potential pharmacological properties . The presence of a fluorine atom at the 6th position and an imino group at the 2nd position of the benzopyran ring makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
The synthesis of 6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide involves several steps. One common method starts with the preparation of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which is then converted to the desired compound through a series of reactions involving nucleophilic substitution and cyclization . The reaction conditions typically involve mild temperatures and the use of readily available reagents, making the process efficient and cost-effective .
Chemical Reactions Analysis
6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino group and the fluorine atom play crucial roles in its binding affinity and reactivity with biological molecules. The compound can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide can be compared with other similar compounds, such as:
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound shares a similar benzopyran backbone but lacks the imino group, making it less reactive in certain chemical reactions.
2-Imino-3-(1H-benzoimidazol-2-yl)-2H-1-benzopyran: This compound has a benzoimidazole moiety instead of the carboxamide group, leading to different pharmacological properties and applications.
The unique combination of the fluorine atom and the imino group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
919092-01-6 |
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Molecular Formula |
C10H7FN2O2 |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
6-fluoro-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C10H7FN2O2/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(13)15-8/h1-4,13H,(H2,12,14) |
InChI Key |
JJTNAJBKYVRGLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=N)O2)C(=O)N |
Origin of Product |
United States |
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